2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a dimethylaminoethyl sulfanyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate Amine: The initial step involves the synthesis of 4-{[2-(dimethylamino)ethyl]sulfanyl}aniline. This can be achieved by reacting 4-bromoaniline with 2-(dimethylamino)ethanethiol under basic conditions.
Coupling with Furan-2-carbaldehyde: The intermediate amine is then coupled with furan-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.
Addition of Cyano Group: The final step involves the addition of a cyano group to the Schiff base, typically using a cyanoacetylation reaction. This can be done by reacting the Schiff base with cyanoacetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl sulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-amino-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the furan ring makes it a candidate for binding to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. The dimethylaminoethyl sulfanyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide lies in its combination of functional groups, which provides a balance of reactivity and stability. The furan ring offers unique electronic properties compared to thiophene or pyridine, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
2-cyano-N-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21(2)9-11-24-17-7-5-15(6-8-17)20-18(22)14(13-19)12-16-4-3-10-23-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDDKMQKSCTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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